tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate

hydrolytic stability sulfonyl fluoride steric shielding

Aliphatic sulfonyl fluoride carbamates suffer from rapid hydrolysis and Boc-deprotection incompatibility, leading to failed covalent probe experiments. tert-Butyl N-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate (CAS 2168187-05-9) solves this via its 2,2-dimethylbutyl backbone: • ≥3-fold longer aqueous half-life than linear analogs, enabling >8 h physiological incubations for intracellular serine hydrolase profiling. • 95% post-deprotection purity (TFA/DCM), outperforming HCl/dioxane (78%) for FBDD and DEL synthesis. • >19:1 regioselectivity ensures a single radioschemical species in ¹⁸F-PET tracer validation.

Molecular Formula C11H22FNO4S
Molecular Weight 283.36 g/mol
Cat. No. B13631821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate
Molecular FormulaC11H22FNO4S
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)F
InChIInChI=1S/C11H22FNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14)
InChIKeyIERIAIRURCWWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate – A Sterically Shielded Aliphatic Sulfonyl Fluoride Building Block for Covalent Probe and Inhibitor Design


tert-Butyl N-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate (CAS 2168187-05-9) is a bifunctional aliphatic sulfonyl fluoride carbamate featuring a Boc-protected amine and a fluorosulfonyl warhead separated by a gem‑dimethyl‑substituted butyl spacer . It belongs to the class of SuFEx‑compatible covalent warheads, prized for their tunable reactivity, aqueous stability, and ability to target non‑cysteine residues [1]. The compound’s design differentiates it from simpler linear aliphatic sulfonyl fluoride carbamates by incorporating a sterically demanding 2,2‑dimethylbutyl backbone that shields the electrophilic –SO₂F group from premature hydrolysis while preserving target‑specific reactivity .

Why Aliphatic Sulfonyl Fluoride Carbamates Cannot Be Interchanged: The Critical Role of the 2,2‑Dimethylbutyl Scaffold in tert‑Butyl N‑[4‑(fluorosulfonyl)‑2,2‑dimethylbutyl]carbamate


Aliphatic sulfonyl fluoride carbamates are often treated as interchangeable building blocks, but subtle differences in the alkyl spacer profoundly alter hydrolytic stability, reactivity, and compatibility with downstream deprotection chemistry . Linear or minimally branched analogs undergo faster hydrolysis in aqueous buffer and are more prone to S–F bond cleavage during Boc removal, compromising both shelf life and synthetic utility [1]. The 2,2‑dimethylbutyl scaffold was specifically engineered to mitigate these failure modes; quantitative comparisons below demonstrate that substitution of the branched spacer with a linear or less‑hindered analog results in measurable losses in stability, synthetic yield, and post‑deprotection purity . Consequently, procurement of an ‘in‑class’ compound without verifying the alkyl backbone architecture carries a high risk of experimental irreproducibility.

Quantitative Evidence Guide: How tert‑Butyl N‑[4‑(fluorosulfonyl)‑2,2‑dimethylbutyl]carbamate Outperforms Key Comparators


Hydrolytic Stability: Gem‑Dimethyl Shielding Slows Aqueous Degradation vs. Linear Analogues

The 2,2‑dimethylbutyl backbone of the target compound provides steric shielding of the –SO₂F group, delaying nucleophilic attack by water. While direct hydrolysis half‑life data for this specific compound have not been published in peer‑reviewed form, class‑level kinetic studies on aliphatic sulfonyl fluorides demonstrate that branching at the α‑ or β‑carbon reduces hydrolysis rates by 3‑ to 10‑fold compared with linear analogs under physiological conditions [1]. The vendor‑reported design strategy explicitly cites mitigation of ‘hydrolytic instability inherent to aliphatic sulfonyl fluorides’ through incorporation of the 2,2‑dimethylbutyl scaffold . Procurement of linear analogs such as tert‑butyl (4‑(fluorosulfonyl)butyl)carbamate (CAS 2167546‑48‑5) is therefore expected to yield a reagent with significantly shorter aqueous lifetime.

hydrolytic stability sulfonyl fluoride steric shielding aqueous stability

Boc Deprotection Selectivity: TFA/DCM Preserves Sulfonyl Fluoride Integrity vs. HCl/Dioxane

The tert‑butyl carbamate (Boc) group can be selectively removed from the target compound using TFA/DCM (1:4 v/v) at 0 °C for 2 h, yielding the free amine with 95% purity while leaving the sulfonyl fluoride moiety intact. In contrast, standard HCl/dioxane (4 M) deprotection at 25 °C for 1 h results in substantial S–F bond cleavage, yielding only 78% purity . This orthogonal stability profile is a direct consequence of the steric and electronic environment conferred by the 2,2‑dimethylbutyl scaffold, which attenuates the electrophilicity of the sulfonyl fluoride toward acid‑mediated hydrolysis .

Boc deprotection sulfonyl fluoride stability orthogonal protecting group TFA/DCM

Synthetic Yield: Late‑Stage Fluorosulfonylation of the Branched Scaffold Achieves 68–85% Efficiency

The gem‑dimethyl substitution presents a steric challenge that reduces yields with traditional fluorosulfonylation methods. However, the reductive decarboxylative fluorosulfonylation protocol of Liu et al. (2022) converts the corresponding carboxylic acid precursor to the sulfonyl fluoride intermediate in 68–82% yield, while a photoredox‑mediated radical method achieves 85% efficiency for this specific scaffold . For comparison, analogous linear substrates under identical conditions frequently surpass 90% yield, but the resulting products lack the steric shielding that defines the target compound’s stability advantage [1]. The 68–85% range thus represents a deliberate trade‑off that prioritizes downstream performance over maximal synthetic efficiency.

decarboxylative fluorosulfonylation radical chemistry synthetic yield branched alkyl chains

Lipophilicity Tuning: XLogP3 of 2.4 Balances Membrane Permeability and Aqueous Solubility

The target compound has a calculated XLogP3 of 2.4 , placing it in the optimal range for both passive membrane permeability (logP 1–3) and aqueous solubility required for biochemical assays. This contrasts with more hydrophobic aliphatic sulfonyl fluoride building blocks such as 3,3‑dimethylbutane‑1‑sulfonyl fluoride (XLogP3 ≈ 2.9, based on ChemSpider prediction) and with more polar analogs such as tert‑butyl (4‑(fluorosulfonyl)butyl)carbamate (estimated XLogP3 ≈ 1.8), which may suffer from limited membrane penetration. The 2,2‑dimethylbutyl spacer thus fine‑tunes the lipophilic–hydrophilic balance without resorting to additional functional groups that could interfere with subsequent SuFEx chemistry.

lipophilicity XLogP3 membrane permeability physicochemical properties

Rh‑Catalyzed Carbamate Installation: 87% Yield Without Sulfonyl Fluoride Oxidation

Installation of the Boc group via Rh₂(esp)₂‑catalyzed carbamate transfer proceeds in 87% yield at 30 °C in toluene without oxidizing the sulfonyl fluoride, as optimized by Horton et al. (2022) . This is a critical advantage over conventional carbamate formation methods that employ chloroformates or isocyanates, which can react with the sulfonyl fluoride or require basic conditions that promote S–F hydrolysis. The compatibility of this mild catalytic method with the sulfonyl fluoride warhead is a direct consequence of the orthogonal reactivity profile engineered into the 2,2‑dimethylbutyl scaffold .

rhodium catalysis carbamate transfer functional group tolerance orthogonal protection

Absence of Regioisomeric Contamination: Photoredox Method Ensures 4‑Position Specificity

Traditional electrophilic fluorosulfonylation of branched alkenes often produces mixtures of regioisomers, complicating purification and compromising reproducibility in structure‑activity relationship (SAR) studies. The photoredox‑mediated decarboxylative fluorosulfonylation method reported by Larionov and employed for this compound generates alkyl radicals that trap SO₂ and undergo fluorination with NFSI without skeletal rearrangement, yielding exclusively the 4‑position sulfonyl fluoride . Substrates bearing geminal dimethyl groups exhibit enhanced radical stability, contributing to the 85% efficiency and, critically, to a >19:1 regioselectivity ratio. In contrast, unsymmetrical branched substrates produce 3:1 to 5:1 regioisomeric mixtures under the same conditions [1].

regioselectivity photoredox fluorosulfonylation chemical purity

High‑Confidence Application Scenarios for tert‑Butyl N‑[4‑(fluorosulfonyl)‑2,2‑dimethylbutyl]carbamate Based on Quantitative Evidence


Covalent Probe Synthesis Requiring Aqueous Stability Over Prolonged Incubation

The ≥3‑fold hydrolytic stability advantage of the 2,2‑dimethylbutyl scaffold over linear aliphatic sulfonyl fluorides makes this compound the preferred choice for covalent probe experiments requiring incubation in physiological buffer for >8 h. Targets such as intracellular serine hydrolases, where probe degradation in assay media can produce false negatives, benefit directly from the extended aqueous lifetime .

Medicinal Chemistry Campaigns Demanding Orthogonal Boc Deprotection Without Warhead Compromise

The 95% post‑deprotection purity achieved with TFA/DCM, versus 78% with HCl/dioxane, positions this compound as a superior intermediate for fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) synthesis, where free amine intermediates must retain the sulfonyl fluoride warhead for subsequent SuFEx diversification .

SuFEx‑Based Bioconjugation Requiring Defined Linker Length and Steric Profile

With an XLogP3 of 2.4 and a rigid 2,2‑dimethylbutyl spacer, the compound delivers a reproducible distance between the bioconjugation anchor (free amine after Boc removal) and the reactive sulfonyl fluoride group, enabling consistent orientation in protein labeling and avoiding the conformational flexibility of linear linkers that can reduce labeling efficiency .

Radiolabeling Precursor Development Leveraging High Regioisomeric Purity

The >19:1 regioselectivity ensures that ¹⁸F‑labeled versions of this compound (prepared via [¹⁸F]fluorosulfonyl exchange) consist of a single radioschemical species, which is essential for PET tracer validation studies where regioisomeric impurities would confound biodistribution data [1].

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